molecular formula C20H29N3O4 B5596465 (3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5596465
M. Wt: 375.5 g/mol
InChI Key: JJPWCLFXEABLGJ-JXFKEZNVSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole derivatives involves palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under specific conditions, indicating a complex multi-step synthetic route that may be relevant for our target compound (Bae & Cho, 2014). This method showcases the intricate nature of synthesizing complex molecules like pyrrole derivatives.

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the absolute configuration of complex molecules. For example, the configuration of specific potent enantiomers has been determined, providing insights into the spatial arrangement of atoms within the molecule and its stereoselectivity, which is critical for understanding the reactivity and interaction of the compound with biological targets (Tamazawa et al., 1986).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can be diverse, including lithiation reactions to produce various substituted pyrrole-2-carboxaldehydes. These reactions demonstrate the versatility of pyrrole derivatives in synthesizing a wide range of heterocyclic compounds, highlighting their chemical reactivity and potential for further chemical modifications (Muchowski & Hess, 1988).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and stability, are fundamental for its handling and application in different contexts. While specific data on our target compound was not directly found, related research on pyrrole derivatives provides a basis for inferring such properties, emphasizing the importance of experimental characterization in understanding these aspects of chemical compounds.

Chemical Properties Analysis

The chemical properties of pyrrole derivatives, such as reactivity, acidity, basicity, and potential for forming specific chemical bonds, are crucial for their application in chemical syntheses and pharmaceutical formulations. Studies on similar compounds offer insights into these properties, guiding the development of new chemical entities with desired chemical behaviors (Singh, Rawat, & Sahu, 2014).

Scientific Research Applications

Electrochemical Behavior Study

A study by J. David et al. (1995) explored the electrochemical behavior of a related dihydropyridine derivative, focusing on its reduction and oxidation processes in a hydroalcoholic medium. This type of research is crucial for understanding the redox properties of complex organic molecules, which can be relevant for their applications in medicinal chemistry and material science (David, Hurvois, Tallec, & Toupet, 1995).

Catalytic Carbonylative Cyclization

Yeon Kyu Bae and C. Cho (2014) conducted research on the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, leading to the synthesis of pyrrole derivatives. This study highlights the synthetic utility of such compounds in organic chemistry, particularly in constructing complex heterocyclic structures that are common in pharmaceuticals (Bae & Cho, 2014).

Antioxidant Properties Exploration

The work by M. Wijtmans et al. (2004) on the synthesis and antioxidant properties of substituted pyridinols indicates the potential of related structures in developing new antioxidant agents. These compounds could have implications in pharmaceuticals, particularly in therapies targeting oxidative stress-related diseases (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Supramolecular Assembly Investigation

Research by K. Arora and V. Pedireddi (2003) on the supramolecular assemblies of benzenetetracarboxylic acid with various aza donor molecules showcases the interest in such compounds for crystal engineering. This field involves designing and constructing molecular architectures with specific properties, which could be useful in materials science and nanotechnology (Arora & Pedireddi, 2003).

properties

IUPAC Name

(3aS,6aS)-5-(dimethylcarbamoyl)-2-(4-phenoxybutyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-21(2)19(26)23-13-16-12-22(14-20(16,15-23)18(24)25)10-6-7-11-27-17-8-4-3-5-9-17/h3-5,8-9,16H,6-7,10-15H2,1-2H3,(H,24,25)/t16-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPWCLFXEABLGJ-JXFKEZNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC2CN(CC2(C1)C(=O)O)CCCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1C[C@@H]2CN(C[C@@]2(C1)C(=O)O)CCCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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